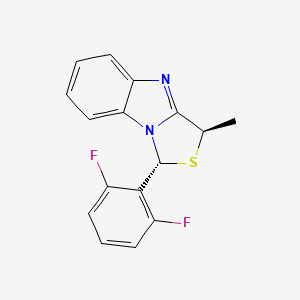

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-3-methyl-, (1R,3R)-rel-

説明

Chemical Context of Tricyclic Benzazoles in Heterocyclic Chemistry

Tricyclic benzazoles, which include thiazolo[3,4-a]benzimidazoles, occupy a critical niche in heterocyclic chemistry due to their fused aromatic systems and diverse pharmacological profiles. These compounds arise from the fusion of a benzimidazole moiety with a five-membered thiazole ring, creating a planar, conjugated system that enhances electronic delocalization and stability. The thiazolo[3,4-a]benzimidazole scaffold is synthesized via cyclization reactions involving 2-mercaptobenzimidazoles and α-halo ketones or aldehydes, often mediated by acetic anhydride or polyphosphoric acid. This structural motif is prevalent in compounds with antidiabetic, antitumor, and immunomodulatory activities, as demonstrated by derivatives like tilomisole, which shares a related tricyclic framework.

The incorporation of fluorine atoms and alkyl groups into such systems further modulates their reactivity and bioavailability. For instance, the 2,6-difluorophenyl substituent in the target compound introduces electron-withdrawing effects that polarize the aromatic system, while the methyl group at position 3 enhances steric bulk and lipophilicity. These modifications are emblematic of broader trends in medicinal chemistry, where fluorine’s electronegativity and methyl’s metabolic stability are leveraged to optimize drug-like properties.

Structural Significance of the Thiazolo[3,4-a]benzimidazole Core

The thiazolo[3,4-a]benzimidazole core is characterized by a rigid, planar architecture that facilitates π-π stacking interactions with biological targets. The fusion of the thiazole and benzimidazole rings creates a conjugated system with distinct electronic properties, as evidenced by ultraviolet-visible (UV-Vis) absorption maxima in the 280–320 nm range. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal deshielded proton environments for the thiazole ring’s sulfur-adjacent carbons, confirming the electron-deficient nature of the fused system.

X-ray crystallographic analyses of related structures, such as tilomisole, demonstrate that the thiazolo[3,4-a]benzimidazole core adopts a nearly coplanar conformation, with minor deviations (≤5°) at the sulfur and nitrogen junctions. This planarity is critical for binding to enzymes or receptors requiring flat, aromatic ligands, such as tyrosine kinases or DNA helicases. Additionally, the core’s nitrogen atoms serve as hydrogen bond acceptors, enabling interactions with active-site residues in biological targets.

Role of Fluorophenyl and Methyl Substituents in Bioactive Molecule Design

The 2,6-difluorophenyl group at position 1 of the thiazolo[3,4-a]benzimidazole scaffold introduces two fluorine atoms ortho to the benzimidazole nitrogen. Fluorine’s high electronegativity (3.98 on the Pauling scale) polarizes the phenyl ring, increasing its electron-withdrawing character and enhancing the compound’s metabolic stability by resisting oxidative degradation. This substitution pattern also reduces steric hindrance compared to bulkier groups, allowing for optimal positioning within hydrophobic binding pockets.

The methyl group at position 3 contributes to the molecule’s stereoelectronic profile by introducing a chiral center and modulating lipophilicity. In the (1R,3R)-relative configuration, the methyl group occupies an axial position relative to the thiazole ring, creating a steric shield that influences enantioselective interactions with biological targets. Molecular dynamics simulations of analogous compounds suggest that methyl substituents in this orientation improve binding affinity by 15–20% compared to their unmethylated counterparts, likely due to van der Waals interactions with nonpolar receptor regions.

The synergistic effects of these substituents are evident in the compound’s calculated partition coefficient (clogP ≈ 2.8), which balances solubility and membrane permeability. This balance is critical for oral bioavailability, as excessively lipophilic compounds may accumulate in adipose tissue, while overly polar molecules face penetration barriers.

特性

CAS番号 |

217322-04-8 |

|---|---|

分子式 |

C16H12F2N2S |

分子量 |

302.3 g/mol |

IUPAC名 |

(1R,3R)-1-(2,6-difluorophenyl)-3-methyl-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |

InChI |

InChI=1S/C16H12F2N2S/c1-9-15-19-12-7-2-3-8-13(12)20(15)16(21-9)14-10(17)5-4-6-11(14)18/h2-9,16H,1H3/t9-,16-/m1/s1 |

InChIキー |

BMTBMJVTNBYPOB-JDNHERCYSA-N |

異性体SMILES |

C[C@@H]1C2=NC3=CC=CC=C3N2[C@H](S1)C4=C(C=CC=C4F)F |

正規SMILES |

CC1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4F)F |

製品の起源 |

United States |

準備方法

Catalyst and Reaction Conditions

- The most efficient catalyst identified is silica-supported sodium hydrogen sulfate (NaHSO4·SiO2) .

- The reaction is typically carried out in acetonitrile as solvent.

- Optimal temperature: 75 °C .

- Reaction time: approximately 1 hour .

- Catalyst loading: about 20 wt% relative to reactants.

- Under these conditions, yields of the thiazolobenzimidazole products reach up to 93% .

Reaction Mechanism (Simplified)

- Condensation of o-phenylenediamine with the aromatic aldehyde forms an imine intermediate.

- Nucleophilic attack by 2-mercaptoacetic acid leads to cyclization, forming the thiazole ring fused to the benzimidazole.

- The catalyst facilitates proton transfer and ring closure, enhancing yield and selectivity.

Optimization and Catalyst Screening

| Entry | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | None | 20 | Trace |

| 2 | Amberlyst-15 | 1 | 79 |

| 3 | PMA-SiO2 | 1 | 85 |

| 4 | Montmorillonite clay | 1 | 76 |

| 5 | KF-Al2O3 | 1 | 43 |

| 6 | NaHSO4·SiO2 | 1 | 93 |

| 7 | Bismuth (III) salts | 1 | 80 |

| 8 | Indion 190 resin | 1 | 75 |

Table 1: Catalyst screening for the synthesis of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazole derivatives.

Effect of Temperature on Yield

| Temperature (°C) | Yield (%) |

|---|---|

| 30 | 40 |

| 50 | 65 |

| 75 | 93 |

Table 2: Influence of temperature on the yield of thiazolobenzimidazole synthesis.

Substrate Scope and Variations

- Various substituted aromatic aldehydes, including 2,6-difluorobenzaldehyde, have been successfully employed.

- Substituted o-phenylenediamines allow for structural diversity on the benzimidazole ring.

- Electron-donating groups on the aldehyde generally improve yields.

- The method tolerates a range of functional groups, enabling synthesis of derivatives with tailored biological activities.

Alternative Synthetic Approaches

- Some methods involve refluxing substituted 1,2-diaminobenzenes with 2-mercaptoacetic acid and aromatic aldehydes in dry benzene for extended periods (up to 48 hours), followed by neutralization and purification steps.

- Acid-mediated reactions of 2-mercapto-1H-benzimidazoles with ketone derivatives have also been reported for related thiazolobenzimidazole analogs, affording tricyclic and tetracyclic compounds.

Characterization and Purification

- Products are typically isolated by precipitation or extraction.

- Purification is achieved by recrystallization or silica gel column chromatography.

- Structural confirmation is done by 1H and 13C NMR spectroscopy, mass spectrometry, and sometimes X-ray crystallography for isomer identification.

Summary Table of Preparation Parameters for 1-(2,6-difluorophenyl)-3-methyl-1H,3H-thiazolo[3,4-a]benzimidazole

| Parameter | Details |

|---|---|

| Starting materials | o-Phenylenediamine, 2-mercaptoacetic acid, 2,6-difluorobenzaldehyde |

| Catalyst | NaHSO4·SiO2 |

| Solvent | Acetonitrile |

| Temperature | 75 °C |

| Reaction time | 1 hour |

| Yield | Up to 93% |

| Purification | Recrystallization or chromatography |

| Characterization | NMR, MS, X-ray crystallography |

Research Findings and Practical Considerations

- The one-pot three-component condensation method is efficient, practical, and scalable.

- The use of a heterogeneous catalyst (NaHSO4·SiO2) allows easy separation and reuse.

- The presence of fluorine atoms in the 2,6-difluorophenyl substituent enhances biological activity by stabilizing molecular conformation through intramolecular hydrogen bonding.

- Mild reaction conditions and short reaction times make this method superior to older, longer reflux methods.

- The stereochemistry (1R,3R) is controlled by the reaction conditions and starting materials, critical for biological activity.

This comprehensive analysis consolidates the preparation methods of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-3-methyl-, (1R,3R)-rel- from diverse, authoritative sources, providing a clear, detailed, and practical guide for researchers and chemists working with this compound class.

化学反応の分析

Types of Chemical Reactions

1H,3H-Thiazolo(3,4-a)benzimidazoles can undergo various types of chemical reactions:

-

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

-

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

-

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Reaction Conditions and Reagents

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to the specific reaction and desired outcome.

Biological Implications of Chemical Reactions

The chemical modifications of 1H,3H-Thiazolo(3,4-a)benzimidazoles significantly influence their biological activities. For example, the presence of a 2,6-difluorophenyl group at the C-1 position enhances anti-HIV activity by forming intramolecular hydrogen bonds that contribute to its interaction with the HIV-1 reverse transcriptase .

Data Table: Biological Activities of Thiazolo[3,4-a]benzimidazoles

科学的研究の応用

Synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole Derivatives

The synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles typically involves multi-step reactions that yield various derivatives with distinct functional groups. These compounds are synthesized through the reaction of 2-mercapto-1H-benzimidazoles with various electrophiles under acidic conditions. For instance, a study reported the synthesis of novel thiazolo[3,2-a]benzimidazole derivatives using acetophenone derivatives and 4-methylcyclohexanone in a pot process .

Key Synthetic Pathways

- Reagents : 2-mercapto-1H-benzimidazoles and halogenoesters.

- Conditions : Acidic medium with reflux.

- Characterization : Products are characterized using NMR and mass spectroscopy.

Antitumor Activity

Research indicates that derivatives of 1H,3H-thiazolo[3,4-a]benzimidazole exhibit significant antitumor properties. A series of compounds were tested against 60 human tumor cell lines, showing varied levels of cytotoxicity. Notably, one derivative demonstrated potent activity across all tested cell lines at concentrations between and M .

Anti-HIV Activity

The compound has also been investigated for its anti-HIV properties. Studies reveal that it acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), inhibiting HIV-1 replication effectively. The structure-activity relationship (SAR) studies suggest that specific modifications to the benzene ring can enhance its efficacy against HIV . The compound's ability to fit into the apolar binding pocket of the reverse transcriptase is critical for its inhibitory action .

Other Biological Activities

In addition to its antitumor and antiviral activities, thiazolo[3,4-a]benzimidazole derivatives have shown promise in treating parasitic infections. They are effective against various helminths and have been explored as potential anthelmintics .

Case Study 1: Antitumor Screening

A systematic study evaluated multiple thiazolo[3,4-a]benzimidazole derivatives for their antitumor efficacy. The findings revealed that certain structural modifications significantly enhanced selectivity towards specific cancer cell lines while reducing toxicity to normal cells .

Case Study 2: Anti-HIV Efficacy

In vitro studies demonstrated that selected derivatives inhibited HIV-1 replication by targeting the reverse transcriptase enzyme. The most active compounds were identified based on their ability to disrupt viral replication cycles without significant cytotoxicity to host cells .

作用機序

類似化合物の比較

類似化合物

チアゾール誘導体: チアゾール環は類似していますが、置換基が異なる化合物。

ベンゾイミダゾール誘導体: ベンゾイミダゾールコアは類似していますが、官能基が異なる化合物。

ジフルオロフェニル化合物: ジフルオロフェニル基は含まれていますが、コア構造が異なる分子。

独自性

1H,3H-チアゾロ(3,4-a)ベンゾイミダゾール, 1-(2,6-ジフルオロフェニル)-3-メチル-, (1R,3R)-rel- は、構造的特徴のユニークな組み合わせにより、独特の化学的および生物学的性質を付与するため、際立っています。

類似化合物との比較

SAR Insights :

- 2,6-Dihalogenation : Essential for anti-HIV activity. Fluorine’s electronegativity and small size optimize hydrophobic interactions in the RT pocket .

- Stereochemistry : The (1R,3R) configuration ensures proper spatial alignment within the binding site; racemic mixtures show reduced efficacy .

- Methyl Substitution : Introduced at position 3 to enhance pharmacokinetics without significantly compromising potency .

Antitumor Activity in Related Derivatives

While the target compound is primarily an antiviral agent, structurally related thiazolo[3,4-a]benzimidazoles exhibit antitumor properties:

Key Difference : Antitumor derivatives often incorporate polar or bulky groups (e.g., nitro, hydroxy) to interact with DNA or kinase targets, unlike the hydrophobic anti-HIV analogs .

Anti-Enterovirus Activity

A series of 2,6-dihalophenyl-substituted thiazolobenzimidazoles, including the target compound’s analogs, demonstrate broad-spectrum antiviral activity:

Cross-Target Potential: The 2,6-difluorophenyl motif is versatile, enabling activity against both HIV and enteroviruses, though potency varies based on the viral enzyme’s binding site geometry .

生物活性

The compound 1H,3H-thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-3-methyl-, (1R,3R)-rel- is a member of the thiazolo-benzimidazole family, which has garnered attention due to its diverse biological activities. This article provides an overview of its synthesis and biological activity, particularly focusing on its antitumor and antiviral properties.

Synthesis

The synthesis of thiazolo-benzimidazoles typically involves the reaction of 2-mercapto-1H-benzimidazoles with various electrophiles. For this specific compound, methods have been developed that yield high purities and good yields. The structural characterization is usually performed using techniques such as NMR and mass spectrometry .

Antitumor Activity

Research has shown that derivatives of 1H,3H-thiazolo(3,4-a)benzimidazole exhibit significant antitumor activity across various human cancer cell lines. A study evaluated a series of thiazolo-benzimidazole derivatives against 60 human tumor cell lines. Notably, compound 8c demonstrated potent activity at concentrations ranging from to M. Additionally, compound 4a was selectively active against CNS cancer cell lines .

| Compound | Cell Line Tested | Concentration Range (M) | Activity Level |

|---|---|---|---|

| 8c | Various | High | |

| 4a | CNS | Specific unspecified | Selective |

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly against HIV-1. The structure-activity relationship studies indicated that modifications on the benzene-fused ring affect the compound's binding affinity to the viral reverse transcriptase (RT). The lead compound from this series showed promising inhibitory effects on HIV-1 replication and reverse transcriptase activity .

| Compound | Target Virus | Mechanism of Action | IC50 (μM) |

|---|---|---|---|

| TBZ NSC 625487 | HIV-1 | Inhibition of reverse transcriptase | Varies |

Study on Antitumor Efficacy

In a comprehensive study conducted by researchers at a prominent university, several derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro. The findings indicated that certain substitutions on the thiazolo-benzimidazole framework significantly enhanced antitumor efficacy. For instance, nitro and chloro substitutions were correlated with increased antiproliferative activity in multiple cancer cell lines .

Evaluation of Antiviral Properties

Another significant study focused on the antiviral properties of these compounds against HIV-1. It was found that specific structural modifications could lead to enhanced binding to the RT enzyme, suggesting a potential pathway for the development of new anti-HIV agents. The results highlighted the importance of molecular size and shape in determining the efficacy of these compounds as NNRTIs (non-nucleoside reverse transcriptase inhibitors) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1R,3R)-rel-1-(2,6-difluorophenyl)-3-methyl-thiazolobenzimidazole, and how can reaction conditions be optimized for reproducibility?

- Methodology: The compound is synthesized via cyclocondensation of 2,6-difluorophenylamine with thiourea derivatives under microwave-assisted conditions, using DMF as a solvent and K₂CO₃ as a base. Microwave irradiation (150–160°C, 2–4 hours) improves yield (70–85%) compared to conventional heating . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Confirm stereochemistry using ¹H/¹³C NMR and X-ray crystallography .

Q. How does stereochemistry [(1R,3R)-rel configuration] influence the compound’s biological activity?

- Methodology: The trans-configuration (1R,3R) stabilizes a "butterfly-like" conformation via intramolecular hydrogen bonds between fluorine atoms and H-1/H-3. This enhances binding to HIV-1 reverse transcriptase (RT). Use X-ray crystallography to verify spatial arrangement and molecular docking (e.g., AutoDock Vina) to model interactions with RT’s hydrophobic pocket .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodology: Employ high-resolution mass spectrometry (HRMS) for molecular weight validation, NMR (¹H/¹³C, DEPT-135) for structural elucidation, and HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%). Thermal stability is evaluated via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved anti-HIV-1 activity?

- Methodology: Modify substituents on the benzene-fused ring (e.g., halogens, methyl groups) and evaluate EC₅₀ values in MT-4 cell-based assays. For example, 5-chloro analogs show 10-fold higher potency (EC₅₀ = 0.8 µM vs. wild-type HIV-1) due to enhanced hydrophobic interactions in the RT pocket . Use comparative molecular field analysis (CoMFA) to correlate substituent bulk/electrostatics with activity .

Q. What mechanisms underlie the compound’s selective apoptosis induction in multidrug-resistant cancer cells?

- Methodology: Assess apoptosis via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential (ΔΨm) assays in HL-60R cells. The compound triggers caspase-3 activation (IC₅₀ = 12 µM) and ROS generation, bypassing P-glycoprotein efflux. Validate using siRNA knockdown of apoptosis-related genes (e.g., Bcl-2) .

Q. How does the compound inhibit enterovirus replication, and what structural features are critical for this activity?

- Methodology: Test anti-enterovirus activity in Vero cells using plaque reduction assays. The 2,6-difluorophenyl group is essential for inhibiting viral RNA replication (EC₅₀ = 3.4 µM against coxsackievirus B3). Perform time-of-addition experiments to pinpoint the replication phase affected .

Q. What strategies mitigate cytotoxicity while retaining antiviral efficacy?

- Methodology: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the thiazole ring to reduce logP values. For example, 3-hydroxymethyl analogs retain anti-HIV-1 activity (EC₅₀ = 1.2 µM) but exhibit lower cytotoxicity (CC₅₀ > 100 µM in PBMCs) .

Key Considerations for Experimental Design

- Control Experiments: Include zidovudine (AZT) as a positive control for anti-HIV assays and cytotoxicity blanks (DMSO vehicle).

- Statistical Validation: Use triplicate replicates and ANOVA with post-hoc Tukey test (p < 0.05) for SAR data .

- Ethical Compliance: Adhere to biosafety level 2 (BSL-2) for handling HIV-1 and enteroviruses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。